1-[(Benzyloxy)methyl]-2-nitrobenzene
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Overview
Description
1-[(Benzyloxy)methyl]-2-nitrobenzene is an organic compound with the molecular formula C14H13NO3. It is also known as benzyl 3-nitro-o-tolyl ether. This compound is characterized by a benzene ring substituted with a benzyloxy group and a nitro group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Benzyloxy)methyl]-2-nitrobenzene can be synthesized through several methods. One common method involves the reaction of benzyl bromide with 2-methyl-3-nitrophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)methyl]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic or basic conditions to yield the corresponding phenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-[(Benzyloxy)methyl]-2-aminobenzene.
Reduction: 2-methyl-3-nitrophenol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Benzyloxy)methyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The benzyloxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)methyl]-3-nitrobenzene: Similar structure but with the nitro group in a different position.
2-[(Benzyloxy)methyl]-4-nitrobenzene: Similar structure with different substitution patterns.
1-[(Benzyloxy)methyl]-4-nitrobenzene: Another positional isomer with the nitro group in the para position.
Uniqueness
1-[(Benzyloxy)methyl]-2-nitrobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the benzyloxy and nitro groups allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
600731-30-4 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-nitro-2-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C14H13NO3/c16-15(17)14-9-5-4-8-13(14)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
SNKQHCBOTVHMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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